molecular formula C11H9BN2OS B11756750 2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

Cat. No.: B11756750
M. Wt: 228.08 g/mol
InChI Key: YVRQGWCMYNHZBJ-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a heterocyclic compound that features a thiophene ring fused with a benzodiazaborininone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves the formation of the benzodiazaborininone core followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a benzodiazaborininone precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the benzodiazaborininone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.

    2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl derivatives: These compounds share a similar core structure and have been studied for their biological activities.

Uniqueness

2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is unique due to the presence of the benzodiazaborininone core, which imparts distinct electronic properties and reactivity compared to other thiophene-based compounds. This uniqueness makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C11H9BN2OS

Molecular Weight

228.08 g/mol

IUPAC Name

2-thiophen-3-yl-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

InChI

InChI=1S/C11H9BN2OS/c15-11-9-3-1-2-4-10(9)13-12(14-11)8-5-6-16-7-8/h1-7,13H,(H,14,15)

InChI Key

YVRQGWCMYNHZBJ-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC=C2C(=O)N1)C3=CSC=C3

Origin of Product

United States

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